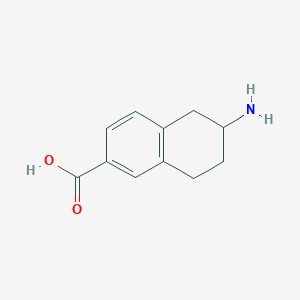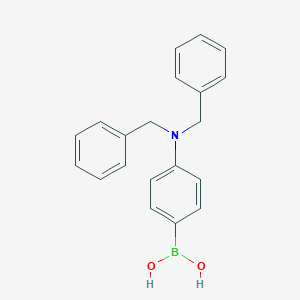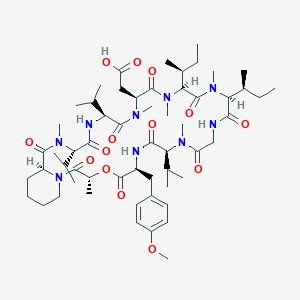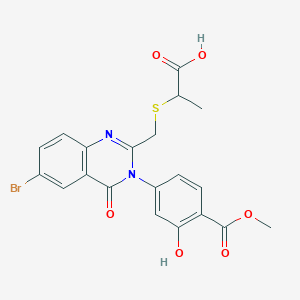
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of enzymes such as topoisomerase and tyrosine kinase, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of tumor growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone involves a multi-step process. The starting material for the synthesis is 3-hydroxy-4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 3-(3'-hydroxy-4'-(methoxy)phenyl)-2-propenoic acid ethyl ester. This intermediate is then reacted with thiourea and bromine to form the final product.
Scientific Research Applications
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3'-hydroxy-4'-(methoxy)phenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
155104-16-8 |
|---|---|
Molecular Formula |
C20H17BrN2O6S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H17BrN2O6S/c1-10(19(26)27)30-9-17-22-15-6-3-11(21)7-14(15)18(25)23(17)12-4-5-13(16(24)8-12)20(28)29-2/h3-8,10,24H,9H2,1-2H3,(H,26,27) |
InChI Key |
BSEYJOSNSXHVGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
synonyms |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
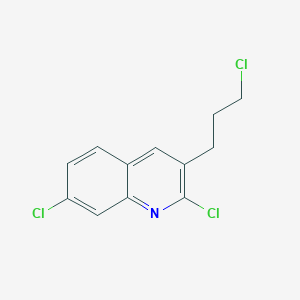
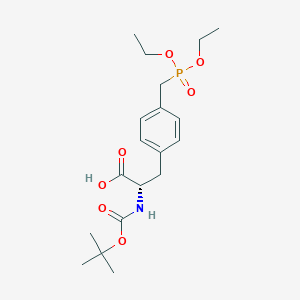
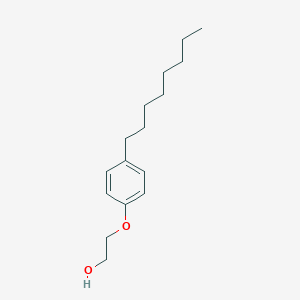
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
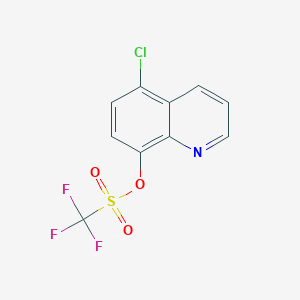
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
